(3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone is a complex organic compound that features a combination of fluorine, nitro, methoxy, and azetidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene derivative and introduce the fluorine and nitro groups through electrophilic aromatic substitution reactions. The azetidine ring can be formed via cyclization reactions, and the methoxy group can be introduced through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Conditions may involve the use of strong bases or acids, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that could be explored for drug development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for (3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, affecting their activity and leading to a physiological response. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluorophenyl)(3-methoxyazetidin-1-yl)methanone
- (4-Nitrophenyl)(3-methoxyazetidin-1-yl)methanone
- (3-Fluoro-4-nitrophenyl)(azetidin-1-yl)methanone
Uniqueness
(3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of both fluorine and nitro groups, along with the azetidine ring, makes it distinct from other similar compounds and potentially useful for a variety of applications.
Properties
Molecular Formula |
C11H11FN2O4 |
---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
(3-fluoro-4-nitrophenyl)-(3-methoxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C11H11FN2O4/c1-18-8-5-13(6-8)11(15)7-2-3-10(14(16)17)9(12)4-7/h2-4,8H,5-6H2,1H3 |
InChI Key |
BDVUQRLMCNHLTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.